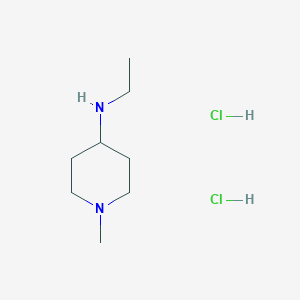![molecular formula C11H9ClN4S B2749275 2-(3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-5-yl)acetonitrile CAS No. 338395-74-7](/img/structure/B2749275.png)
2-(3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-5-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-5-yl)acetonitrile (abbreviated 2-CPSMT) is an organic compound with a variety of uses in the scientific research field. It is a derivative of the triazole family and is composed of a core ring structure of three nitrogens with a nitrogen-sulfur-methyl-chlorine group attached. 2-CPSMT is a versatile compound that has been used for a variety of applications, such as synthesizing novel compounds and studying their properties, as well as for biochemical and physiological research.
Aplicaciones Científicas De Investigación
Synthetic Applications and Mechanistic Insights
Synthetic Scope and Mechanisms : The study on the base-induced 5-endo cyclization of benzyl alkynyl sulfides, including aryl substituted compounds in acetonitrile, highlights the synthetic potential and mechanistic pathways of structurally similar compounds. This research emphasizes the impact of electron-withdrawing groups and the process's efficiency, providing a foundational understanding of reaction behaviors and outcomes in synthetic organic chemistry (Motto et al., 2011).
Antimicrobial Applications
Synthesis of Formazans as Antimicrobial Agents : The creation of formazans from a Mannich base related to 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole showcases the antimicrobial research applications of compounds within this family. Such studies indicate the versatility of these molecules in developing potential antimicrobial agents and the significance of structural modifications in enhancing biological activity (Sah et al., 2014).
Corrosion Inhibition
Mild Steel Corrosion Inhibition : Research into triazole derivatives, such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, for the corrosion inhibition of mild steel in acidic media, demonstrates the application of these compounds in materials science. The study's findings on the high inhibition efficiencies and the adsorption mechanism offer insights into the protective capabilities of triazole derivatives against corrosion, relevant to extending the lifespan of metals in corrosive environments (Lagrenée et al., 2002).
Electrochemical Studies
Electrochemical Properties and Applications : The exploration of polythiophenes and their overoxidation in acetonitrile electrolytes provides an understanding of the electrochemical behaviors and applications of polymeric materials. This research has implications for the development of electronic and photonic devices, demonstrating how chemical modifications can alter material properties for specific technological applications (Barsch & Beck, 1996).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to interact with a variety of biological targets .
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways .
Result of Action
Similar compounds have been reported to have various biological activities .
Propiedades
IUPAC Name |
2-[5-[(4-chlorophenyl)sulfanylmethyl]-1H-1,2,4-triazol-3-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4S/c12-8-1-3-9(4-2-8)17-7-11-14-10(5-6-13)15-16-11/h1-4H,5,7H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEXDJOWXLKCOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC2=NC(=NN2)CC#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-5-yl)acetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

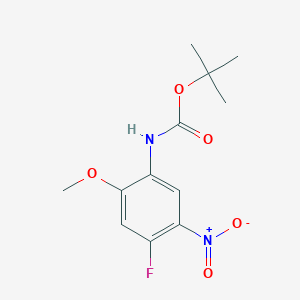
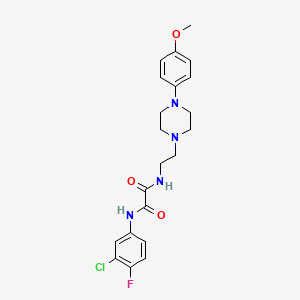

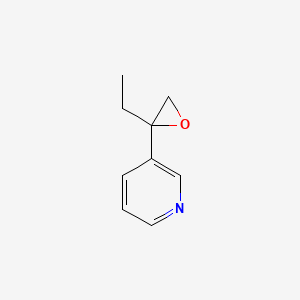
![Methyl 6-(2-methoxyacetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2749202.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyridine-3-carboxylic acid](/img/structure/B2749206.png)
![4-chloro-N-((9s,10s)-12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)benzamide](/img/structure/B2749207.png)

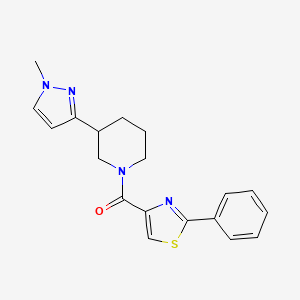


![2-[7-butyl-8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2749214.png)
